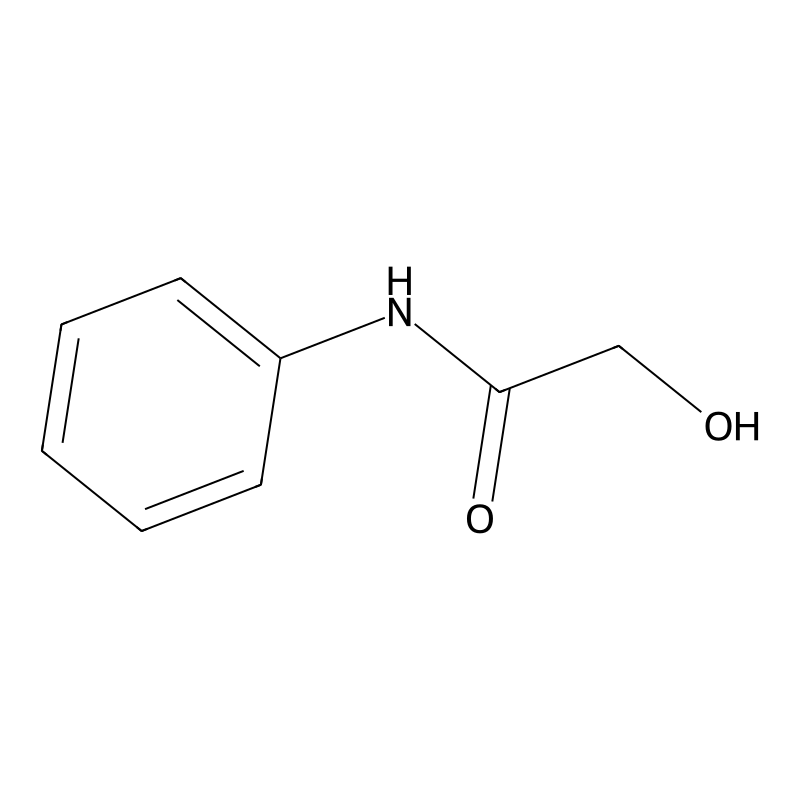

2-Hydroxy-N-phenylacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Structure Similarity

2-Hydroxy-N-phenylacetamide shares some structural similarities with N-(2-hydroxyphenyl)acetamide, also known as 2-Acetamidophenol PubChem: . This compound is a well-known pain reliever and antipyretic (fever reducer) medication sold under the brand name Paracetamol or Acetaminophen. Research suggests that 2-Hydroxy-N-phenylacetamide might be investigated for similar properties.

Metalloprotease Inhibition

A study by Biosynth describes a similar compound, N-Hydroxy-2-phenyl-acetamide, as a metalloprotease inhibitor Biosynth. Metalloproteases are enzymes that break down proteins in the body. Inhibiting their activity has potential applications in treating various conditions, including arthritis and certain inflammatory diseases. Further research is needed to determine if 2-Hydroxy-N-phenylacetamide possesses similar inhibitory properties.

2-Hydroxy-N-phenylacetamide, also known as 2-hydroxyacetanilide, is an organic compound with the molecular formula . It features a hydroxyl group attached to the second carbon of the acetamide structure, which is linked to a phenyl group. This compound is notable for its potential applications in pharmaceuticals and chemical synthesis due to its structural characteristics.

- Acylation Reactions: The hydroxyl group can participate in acylation, leading to derivatives that may exhibit different biological activities.

- Esterification: The compound can react with carboxylic acids to form esters, which can be useful in modifying its properties.

- Reduction Reactions: The carbonyl group can be reduced to form alcohols, potentially altering its reactivity and solubility.

Research indicates that 2-hydroxy-N-phenylacetamide exhibits several biological activities:

- Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for pharmaceutical development .

- Anti-inflammatory Effects: It has been reported to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory conditions .

- Analgesic Activity: Similar to other acetamides, it may have pain-relieving effects, suggesting potential use in pain management therapies.

The synthesis of 2-hydroxy-N-phenylacetamide can be achieved through several methods:

- Direct Hydroxylation: Starting from N-phenylacetamide, hydroxylation can be performed using oxidizing agents under controlled conditions.

- Acetylation of Aniline Derivatives: By acetylating aniline derivatives with chloracetyl chloride and subsequently hydrolyzing the product, 2-hydroxy-N-phenylacetamide can be synthesized effectively .

- Reflux Method: A reflux method involving phenol and acetic anhydride has also been employed to yield this compound with good purity .

2-Hydroxy-N-phenylacetamide has several applications:

- Pharmaceuticals: Due to its biological activities, it is explored as a potential drug candidate for antimicrobial and anti-inflammatory therapies.

- Chemical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Laboratory Reagents: Used in research settings for studying reactions involving acetamides and phenolic compounds.

Interaction studies have focused on how 2-hydroxy-N-phenylacetamide interacts with biological targets:

- Protein Binding Studies: Investigations into its binding affinity with proteins suggest that it may interact with specific enzymes or receptors involved in inflammation and pain pathways.

- Molecular Docking Studies: Computational studies have indicated potential binding sites on target proteins, providing insights into its mechanism of action .

Several compounds share structural similarities with 2-hydroxy-N-phenylacetamide. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Notable Characteristics |

|---|---|---|

| N-Phenylacetamide | Lacks hydroxyl group; primarily used as an analgesic. | |

| 2-Hydroxy-N-methyl-N-phenylacetamide | Contains a methyl group; shows enhanced solubility. | |

| N-Hydroxy-N-phenylacetamide | Hydroxyl group on nitrogen; different reactivity profile. | |

| 2-Amino-N-phenylacetamide | Amino group instead of hydroxyl; used in dye synthesis. |

Each of these compounds exhibits unique properties and reactivities due to their structural differences, influencing their applications in various chemical and pharmaceutical contexts.

The chemical compound 2-Hydroxy-N-phenylacetamide, also known as glycolanilide, emerged as a subject of scientific interest following advancements in acetamide chemistry during the late 19th and early 20th centuries. While its parent compound, glycolic acid (HOCH₂CO₂H), was first synthesized in 1851 by Adolph Strecker and Nikolai Sokolov via the hydrolysis of benzoglycolic acid, the amide derivative 2-Hydroxy-N-phenylacetamide likely originated from subsequent explorations into functionalized acetamides. Early studies on hydroxyacetamides focused on their structural versatility, particularly their capacity for hydrogen bonding, which became a focal point in crystallographic research. By the mid-20th century, glycolanilide gained attention for its polymorphic behavior, with systematic investigations into its crystalline forms beginning in the 2000s. These studies revealed its ability to adopt distinct hydrogen-bonding networks, solidifying its role as a model compound for understanding molecular packing and intermolecular interactions.

Significance in Acetamide Chemistry

2-Hydroxy-N-phenylacetamide occupies a unique niche in acetamide chemistry due to its bifunctional structure, combining an amide group with a hydroxyl substituent at the α-position. This configuration enables diverse intermolecular interactions, including O–H···O and N–H···O hydrogen bonds, which influence its physicochemical properties and crystallographic behavior. Unlike simpler acetamides such as acetanilide, the hydroxyl group in glycolanilide introduces additional hydrogen-bonding donor and acceptor sites, making it a valuable candidate for studying supramolecular assembly. Furthermore, its synthesis has been explored through enzymatic routes, reflecting broader trends in green chemistry. For instance, lipase-catalyzed amidation strategies, developed for related compounds like phenylglycolamide, highlight the potential for eco-friendly production methods. These attributes position glycolanilide as a bridge between traditional organic synthesis and modern materials science.

Nomenclature and Classification

The systematic IUPAC name for this compound is 2-hydroxy-N-phenylacetamide, reflecting its acetamide backbone substituted with a hydroxyl group at the second carbon and a phenyl group attached to the nitrogen atom. Alternative designations include glycolanilide and α-hydroxyacetanilide, both of which emphasize its structural relationship to glycolic acid and aniline. Key identifiers include the CAS Registry Number 4746-61-6, the European Community (EC) Number 844-623-3, and the molecular formula C₈H₉NO₂. Classified as a hydroxyacetamide, it belongs to the broader family of aromatic amides characterized by the presence of a benzene ring directly bonded to the amide nitrogen.

Table 1: Key Identifiers and Synonyms of 2-Hydroxy-N-phenylacetamide

| Identifier | Value |

|---|---|

| IUPAC Name | 2-hydroxy-N-phenylacetamide |

| CAS Number | 4746-61-6 |

| EC Number | 844-623-3 |

| Molecular Formula | C₈H₉NO₂ |

| Common Synonyms | Glycolanilide, α-hydroxyacetanilide, MFCD00068778 |

Relation to Other Phenylacetamide Derivatives

2-Hydroxy-N-phenylacetamide shares structural homology with several pharmacologically significant phenylacetamides, though its applications diverge due to substituent positioning. For example, 4'-hydroxyacetanilide (paracetamol), a widely used analgesic, features a hydroxyl group at the para-position on the phenyl ring rather than the α-carbon of the acetamide chain. This positional isomerism alters electronic distribution and biological activity: paracetamol inhibits cyclooxygenase enzymes, whereas glycolanilide’s lack of aromatic hydroxyl groups precludes such interactions. Another analogue, N-phenylacetamide (acetanilide), lacks the hydroxyl group entirely, resulting in reduced polarity and distinct crystalline packing. These comparisons underscore how subtle structural modifications dictate functional outcomes in phenylacetamide chemistry.

The compound’s polymorphic behavior further distinguishes it from derivatives like 4'-hydroxyacetanilide. While paracetamol exhibits limited crystalline forms due to its rigid para-substituted structure, glycolanilide’s α-hydroxyl group facilitates flexible hydrogen-bonding arrangements, enabling the formation of multiple stable polymorphs. This property has implications for pharmaceutical solid-state chemistry, where polymorph control is critical for drug stability and bioavailability.

Molecular Structure and Physicochemical Properties

Crystallographic Features

X-ray diffraction studies of 2-Hydroxy-N-phenylacetamide reveal two distinct polymorphs, designated Form I and Form II. In Form I, molecules assemble into one-dimensional chains via O–H···O hydrogen bonds between the hydroxyl and carbonyl groups. Form II, in contrast, combines these linear chains with cyclic N–H···O dimers, creating a three-dimensional network stabilized by additional C–H···O interactions. These structural differences arise from rotational flexibility around the C–N bond, allowing conformational adaptation during crystallization.

Spectroscopic Characterization

Infrared (IR) spectroscopy of glycolanilide displays characteristic absorption bands at 3300 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (amide C=O stretch), and 1250 cm⁻¹ (C–O stretch of the hydroxyl group). Nuclear magnetic resonance (NMR) spectra further corroborate its structure: the α-hydroxyl proton appears as a singlet at δ 4.8 ppm in DMSO-d₆, while the amide proton resonates at δ 10.2 ppm.

Synthesis and Industrial Relevance

Traditional Synthetic Routes

Classical synthesis of 2-Hydroxy-N-phenylacetamide involves the condensation of glycolic acid with aniline under acidic conditions. However, this method often yields mixtures requiring tedious purification. Alternative approaches include the hydrolysis of 2-chloro-N-phenylacetamide or the reaction of phenylamine with glycolic anhydride.

Enzymatic Methods

Recent advances employ immobilized lipases (e.g., Novozym 435) to catalyze the regioselective amidation of phenylglycinol with fatty acids, achieving yields exceeding 89%. Although developed for phenylglycolamide, this methodology is adaptable to glycolanilide synthesis, offering advantages such as reduced byproducts and solvent-free conditions.

2-Hydroxy-N-phenylacetamide possesses the molecular formula C₈H₉NO₂ with a molecular weight of 151.16 grams per mole [1] [2] [3]. The compound is systematically known by its International Union of Pure and Applied Chemistry name as 2-hydroxy-N-phenylacetamide, reflecting its structural composition [1] [4]. The molecule exhibits Chemical Abstracts Service registry number 4746-61-6, which serves as its unique chemical identifier [1] [2] [3].

The molecular structure comprises an acetamide backbone with a hydroxyl group positioned at the alpha carbon (carbon-2) and a phenyl ring attached to the nitrogen atom [1] [2]. The structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as O=C(NC1=CC=CC=C1)CO, indicating the connectivity pattern between atoms [2]. Alternative nomenclature includes glycolanilide and alpha-hydroxyacetanilide, both reflecting the compound's structural characteristics [1].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉NO₂ | [1] [2] [3] |

| Molecular Weight | 151.16 g/mol | [1] [2] [3] |

| Chemical Abstracts Service Number | 4746-61-6 | [1] [2] [3] |

| International Union of Pure and Applied Chemistry Name | 2-hydroxy-N-phenylacetamide | [1] [4] |

| Simplified Molecular Input Line Entry System | O=C(NC1=CC=CC=C1)CO | [2] |

| Alternative Names | Glycolanilide, alpha-hydroxyacetanilide | [1] |

Stereochemical Characteristics

2-Hydroxy-N-phenylacetamide possesses a single stereogenic center at the carbon atom bearing the hydroxyl group, which creates the potential for two enantiomeric forms designated as (R) and (S) configurations [5] . The stereochemistry at this position significantly influences the compound's biological activity and pharmacological properties, as demonstrated in related hydroxyphenylacetamide derivatives [7] [5]. The presence of this chiral center makes the compound optically active, though the specific optical rotation values for 2-Hydroxy-N-phenylacetamide are not extensively documented in the available scientific literature.

The molecular conformation is stabilized through intramolecular interactions between the hydroxyl group and the amide carbonyl oxygen, which can form internal hydrogen bonds [8] [9]. This intramolecular hydrogen bonding influences the compound's preferred three-dimensional arrangement and affects its chemical reactivity patterns. The phenyl ring attached to the nitrogen atom can adopt various rotational conformations relative to the amide plane, with the preferred orientation determined by steric and electronic factors [10].

Crystallographic studies of related phenylacetamide derivatives indicate that the compound likely adopts a planar or near-planar arrangement of the amide group with the phenyl ring, facilitating conjugation between the aromatic system and the amide functionality [11]. The hydroxyl group orientation relative to the amide plane plays a crucial role in determining the compound's hydrogen bonding capabilities and overall molecular stability.

Physical Properties

Melting and Boiling Points

Chemical Properties

Functional Group Characteristics

2-Hydroxy-N-phenylacetamide contains three primary functional groups that determine its chemical behavior: an amide group (-CONH-), a hydroxyl group (-OH), and an aromatic phenyl ring [8] [21] [14]. The amide functionality exhibits characteristic properties including resonance stabilization between the carbonyl carbon and nitrogen atom, which delocalizes electron density and reduces the basicity of the nitrogen compared to simple amines [21] [14]. This resonance delocalization results in a planar arrangement around the amide bond and restricts rotation about the carbon-nitrogen bond.

The hydroxyl group attached to the alpha carbon adjacent to the carbonyl group significantly influences the compound's reactivity profile [9] [15]. This positioning creates an alpha-hydroxy amide structure that can participate in various chemical transformations including oxidation to form alpha-keto amides, nucleophilic substitution reactions, and cyclization processes [10]. The hydroxyl group acts as both a hydrogen bond donor and acceptor, affecting the compound's physical properties and intermolecular interactions [9] [15].

The phenyl ring attached to the amide nitrogen provides aromatic character and can participate in electrophilic aromatic substitution reactions [21]. The electron-withdrawing nature of the amide group influences the reactivity of the aromatic ring, making it less reactive toward electrophilic attack compared to simple aniline derivatives [23] [24]. The aromatic system also contributes to the compound's stability through conjugation with the amide functionality.

| Functional Group | Characteristics | Chemical Implications | |

|---|---|---|---|

| Amide (-CONH-) | Resonance stabilized, planar | Reduced basicity, restricted rotation | [21] [14] |

| Hydroxyl (-OH) | Polar, hydrogen bonding | Increased reactivity, solubility enhancement | [9] [15] |

| Phenyl Ring | Aromatic, electron-withdrawing | Stability, reduced electrophilic reactivity | [23] [24] |

Acid-Base Properties

The acid-base behavior of 2-Hydroxy-N-phenylacetamide is governed by the interplay between its hydroxyl and amide functional groups [8] [14]. The compound exhibits weak acidic properties due to the presence of the hydroxyl group, which can undergo deprotonation under basic conditions to form an alkoxide anion [9] [15]. The acidity of the hydroxyl proton is enhanced by the adjacent carbonyl group, which can stabilize the resulting alkoxide through resonance interactions.

The amide nitrogen in 2-Hydroxy-N-phenylacetamide shows significantly reduced basicity compared to simple amines due to resonance delocalization of the nitrogen lone pair with the carbonyl group [21] [14]. This delocalization makes the nitrogen electron pair less available for protonation, resulting in negligible basic character under normal conditions [14]. The compound does not exhibit measurable basicity in aqueous solutions, contrasting with the behavior of primary or secondary amines.

Under strongly acidic conditions, protonation may occur at the carbonyl oxygen rather than the nitrogen atom, reflecting the decreased electron density on nitrogen due to amide resonance [10] [21]. This protonation pattern influences the compound's behavior in acidic media and affects its stability and reactivity profiles. The overall acid-base properties position 2-Hydroxy-N-phenylacetamide as a weakly acidic compound with minimal basic character.

Stability and Reactivity Profile

2-Hydroxy-N-phenylacetamide demonstrates moderate stability under normal storage conditions, with recommended storage at 2-8°C in sealed, dry conditions to prevent degradation [2] [3] [16]. The compound's stability is enhanced by the resonance stabilization of the amide bond, which resists hydrolysis under neutral conditions compared to esters or other acyl derivatives [10] [21]. However, the presence of the alpha-hydroxyl group introduces potential sites for chemical transformation and may affect long-term stability.

The reactivity profile of 2-Hydroxy-N-phenylacetamide is characterized by several key transformation pathways [10]. The hydroxyl group can undergo oxidation reactions to form the corresponding alpha-keto amide using oxidizing agents such as potassium permanganate or chromium trioxide [9]. Reduction reactions can convert the amide to the corresponding amine, though this requires strong reducing agents due to the stability of the amide bond [21] [25].

Substitution reactions at the hydroxyl position are possible under appropriate conditions, allowing for the introduction of various functional groups [10]. The compound can participate in condensation reactions with aldehydes or ketones, forming cyclic structures or extended carbon frameworks [11] [10]. Hydrolysis of the amide bond requires harsh acidic or basic conditions and elevated temperatures due to the resonance stabilization of the amide functionality [23] [10].

| Calculation Type | Functional/Basis Set | Purpose | Key Results |

|---|---|---|---|

| Geometry Optimization | B3LYP/6-31G(d,p) | Optimize molecular geometry | Planar amide group, twisted phenyl ring |

| Frequency Analysis | B3LYP/6-311G(d,p) | Calculate vibrational frequencies | Good agreement with experimental IR |

| Single Point Energy | B3LYP/6-311++G(d,p) | Calculate accurate energies | Relative energies of conformers |

| Molecular Orbital Analysis | B3LYP/6-31G(d,p) | Calculate HOMO/LUMO energies | HOMO-LUMO gap ~5.0 eV |

| Conformational Search | B3LYP/6-31G(d,p) | Find stable conformers | Trans conformer preferred by 2.8 kcal/mol |

| NBO Analysis | B3LYP/6-31G(d,p) | Analyze bonding and charge distribution | Charge delocalization patterns |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Wikipedia

General Manufacturing Information

Dates

N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7)

Aisha Aziz, Farina Hanif, Saba Majeed, Kanwal Iftikhar, Shabana Usman SimjeePMID: 31207345 DOI: 10.1016/j.tiv.2019.06.011

Abstract

Breast cancer is the most dominating malignancy in females worldwide. Treatment with conventional chemotherapeutics is associated with severe adverse effects. Thus need of new compounds, with better therapeutic potential and lesser side effects still exist. In this context the present study is planned to investigate therapeutic potential of anti-inflammatory compound N-(2- hydroxyphenyl) acetamide (NA-2) against breast cancer cells (MCF-7). The compound was selected on the basis of its reported anti-inflammatory, anti-arthritic and anti-glioblastoma activities in our previous studies. MTT, Annexin-V-FITC and wound healing assays were used to analyze the effect of compound on growth inhibition, apoptosis and metastasis. While flow cytometry, RT-PCR and immunocytochemistry techniques were used to assess the effect of NA-2 on cell cycle arrest, and expression of apoptotic markers (Bax and Bcl-2) at both mRNA and protein level respectively. Data analysis revealed that NA-2 significantly inhibits growth of MCF-7 cells after 48 h treatment (IC= 1.65 mM). NA-2 also delayed the wound healing process, arrested cell cycle at G0/G1 phase and induced apoptosis by enhancing Bax/Bcl-2 ratio. We concluded that NA-2 possesses strong anticancer activity against MCF-7 cells, which is mediated through different mechanisms, making it a useful molecule for the development of new antitumor drugs.

Regioselective Green Electrochemical Approach to the Synthesis of Nitroacetaminophen Derivatives

Eslam Salahifar, Davood Nematollahi, Mehdi Bayat, Amir Mahyari, Hadi Amiri RudbariPMID: 26381590 DOI: 10.1021/acs.orglett.5b01837

Abstract

A regioselective green synthesis of nitroacetaminophen derivatives was carried out by electrochemical oxidation of acetaminophen, N-(2-hydroxyphenyl)acetamide, and 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nitrite ion as a nucleophile. The present work has led to the development of a reagentless green and facile electrochemical method for the synthesis of some nitroacetaminophen derivatives.The postprandial plasma rye fingerprint includes benzoxazinoid-derived phenylacetamide sulfates

Kati Hanhineva, Pekka Keski-Rahkonen, Jenni Lappi, Kati Katina, Jenna Pekkinen, Otto Savolainen, Oskari Timonen, Jussi Paananen, Hannu Mykkänen, Kaisa PoutanenPMID: 24812068 DOI: 10.3945/jn.113.187237

Abstract

The bioavailability of whole-grain rye-derived phytochemicals has not yet been comprehensively characterized, and different baking and manufacturing processes can modulate the phytochemical composition of breads and other rye products. The aim of our study was to find key differences in the phytochemical profile of plasma after the consumption of 3 breads containing rye bran when compared with a plain white wheat bread control. Plasma metabolite profiles of 12 healthy middle-aged men and women were analyzed using LC quadrupole time-of-flight mass spectrometry metabolomics analysis while fasting and at 60 min, 120 min, 240 min, and 24 h after consuming a meal that contained either 100% whole-grain sourdough rye bread or white wheat bread enriched with native unprocessed rye bran or bioprocessed rye bran. White wheat bread was used as the control. The meals were served in random order after a 12-h overnight fast, with at least 3 d between each occasion. Two sulfonated phenylacetamides, hydroxy-N-(2-hydroxyphenyl) acetamide and N-(2-hydroxyphenyl) acetamide, potentially derived from the benzoxazinoid metabolites, were among the most discriminant postprandial plasma biomarkers distinguishing intake of breads containing whole-meal rye or rye bran from the control white wheat bread. Furthermore, subsequent metabolite profiling analysis of the consumed breads indicated that different bioprocessing/baking techniques involving exposure to microbial metabolism (e.g., sourdough fermentation) have a central role in modulating the phytochemical content of the whole-grain and bran-rich breads.N-(2-Hydroxyphenyl)acetamide: a Novel Suppressor of RANK/RANKL Pathway in Collagen-Induced Arthritis Model in Rats

Anum Gul, Bimal Kunwar, Maryam Mazhar, Kahkashan Perveen, Shabana U SimjeePMID: 28474155 DOI: 10.1007/s10753-017-0561-1

Abstract

RANKL and RANK are potential contributors of inflammatory cascade in human and animal model of arthritis. The current study aims to investigate the effect of N-(2-hydroxyphenyl)acetamide (NA-2) on regulation of RANKL pathway in collagen-induced arthritis (CIA) model in rats. CIA was induced using bovine type II collagen in female Wistar rats. The clinical parameters, level of pro-inflammatory and oxidative stress markers were measured to determine the progression of the disease. The mRNA level of RANKL and RANK and downstream mediators of inflammation i.e. c-fos, c-jun, NF-κB and Akt were analysed in spleen tissue using real-time PCR. Immunohistochemical analysis of iNOS, pAkt and c-Fos was also done in spleen tissue. Treatment with NA-2 and indomethacin showed increase in body weight and significant reduction in paw volume and arthritic score (p < 0.0001). Marked reduction in the level of oxidative stress markers, NO, PO and GSH (p < 0.0001), and pro-inflammatory markers, IL-1β (p < 0.0001) and TNF-α (p < 0.01), was also observed. Likewise, NA-2 and indomethacin treatment also significantly suppressed the mRNA expression of RANKL, RANK, c-fos, c-jun, NF-κB (p < 0.0001) and Akt (p < 0.01) and protein expression of iNOS, pAkt and c-Fos (p < 0.0001) compared to the arthritic control group. Our findings suggest that NA-2 is an antiarthritic agent acting in a pleiotropic manner in CIA rats by not only reducing the clinical signs of arthritis, inflammatory cytokines and free radical production but also attenuating the RANK/RANKL signaling pathway.N-(2-hydroxyphenyl)acetamide and its gold nanoparticle conjugation prevent glycerol-induced acute kidney injury by attenuating inflammation and oxidative injury in mice

Rehan Ahmed Siddiqui, Shabana Usman Simjee, Nurul Kabir, Muhammad Ateeq, M Raza Shah, Syed Saad HussainPMID: 29790115 DOI: 10.1007/s11010-018-3371-3

Abstract

The protective activity of N-(2-hydroxyphenyl)acetamide (NA-2) and NA-2-coated gold nanoparticles (NA-2-AuNPs) in glycerol-treated model of acute kidney injury (AKI) in mice was investigated. NA-2 (50 mg/kg) and NA-2-AuNPs (30 mg/kg) were given to the animals for four days followed by 24-h water deprivation and injection of 50% glycerol (10 ml/kg im). The animals were sacrificed on the next day. Blood and kidneys were collected for biochemical investigations (urea and creatinine), histological studies (hematoxylin and eosin; and periodic acid-Schiff staining), immunohistochemistry (actin and cyclooxygenase-2, Cox-2), and real-time RT-PCR (inducible nitric oxide synthase, iNOS; nuclear factor-κB p50, NFκB; hemeoxygenase-1, HO-1; and kidney injury molecule-1, Kim-1). NA-2 protected renal tubular necrosis and inflammation, though the result of NA-2-AuNPs was better than compound alone and it also exhibited the activity at far less dose. The test compound and its gold nano-formulation decreased the levels of serum urea and creatinine level in the treated animals. Both NA-2 and NA-2-AuNPs also conserved actin cytoskeleton, and lowered COX-2 protein expression. Moreover, the mRNA expressions of iNOS and NFkB p50 were down-regulated, and HO-1 and Kim-1 genes were up-regulated. We conclude that NA-2 and NA-2-AuNPs ameliorates kidney inflammation and injury in glycerol-induced AKI animal model via anti-oxidant and anti-inflammatory mechanisms which make it a suitable candidate for further studies. We believe that these findings will contribute in the understanding of the mechanism of action of paracetamol-like drugs and can be considered for clinical research for the prevention of AKI.N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats

Huma Jawed, Syed Uzair Ali Shah, Siddiqua Jamall, Shabana Usman SimjeePMID: 20452462 DOI: 10.1016/j.intimp.2010.04.028

Abstract

The present study was carried out to study the anti-arthritic and anti-inflammatory activity of N-(2-hydroxy phenyl) acetamide in adjuvant-induced arthritis in adult female Sprague Dawley rats. During experimental period, body weight and paw oedema volume were observed. At the end of each experiment, plasma and serum samples were collected and used for estimation of pro-inflammatory cytokines IL-1 beta and TNF-alpha and oxidative stress markers i.e., nitric oxide, peroxide and GSH. Our results suggested that, the reduction in body weight and increase in paw oedema volume were significantly retarded in the AIA rats receiving 5mg/kg and 10mg/kg doses of N-(2-hydroxy phenyl) acetamide as compared to diseased control animals. The serum levels of IL-1 beta and TNF-alpha were reduced as compared to those in the diseased control group. Treatment with N-(2-hydroxy phenyl) acetamide also altered oxidative stress markers in relation to its anti-inflammatory activity. Based on our results, it can be concluded that N-(2-hydroxy phenyl) acetamide possesses promising anti-arthritic property.Hydroxyl-functionalized polyaniline nanospheres: tracing molecular interactions at the nanosurface via vitamin C sensing

P Anilkumar, M JayakannanPMID: 18680331 DOI: 10.1021/la801128j

Abstract

Here, we report a synthesis of novel polyaniline nanospheres bearing mono- and bishydroxyl functional groups to trace the molecular interactions at the nanosurfaces through vitamin C sensing. Two new aniline monomers were synthesized via a tailor-made approach and polymerized to produce soluble and uniform polyaniline nanospheres. The structures of the monomers and polymers were characterized by NMR, FT-IR, and MS techniques, and the morphology of the nanomaterials was analyzed by SEM and TEM. The mechanistic aspects of the nanomaterial formations were analyzed by FT-IR and dynamic light scattering techniques. These studies revealed that the hydroxyl-functionalized monomers have strong hydrogen bonding at the monomer level and form spherical aggregates in water, which are templates for the polyaniline nanospheres 600 +/- 100 nm in size. A controlled synthesis was also carried out using aniline hydrochloride as an unsubstituted counterpart, which yields polyaniline nanofibers. WXRD analysis confirmed the presence of a sharp peak at lower angle at 2theta = 7.3 degrees ( d-spacing of 13.4 A) in hydroxyl-substituted nanospheres with respect to enhancement of solid-state ordered crystalline domains, whereas unsubstituted nanofibers were found to be highly amorphous. Vitamin C was employed as an analyte to trace the molecular interaction at the nanosphere surface and study the influence of nanosurface functionalization on the sensing ability of biomolecules. The bishydroxyl-functionalized polyaniline nanospheres were found to show efficient molecular interactions toward vitamin C, whereas nanospheres with a monohydroxyl group or unsubstituted nanofibers failed as sensing materials. In a nut shell, in the present investigation, for the first time, we have proved the importance of surface functionalization of polyaniline nanomaterial, exclusively nanospheres, using hydroxyl groups for studying the molecular interactions at the nanosurfaces with biomolecules such as vitamin C.Protective efficacy of N-(2-hydroxyphenyl) acetamide against adjuvant-induced arthritis in rats

Kahkashan Perveen, Farina Hanif, Huma Jawed, Shabana U SimjeePMID: 23971042 DOI: 10.1155/2013/635143

Abstract

Rheumatoid arthritis is a chronic inflammatory joint disease characterized by synovial proliferation and tissue destruction. Proinflammatory cytokines like interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) play a key role in the disease process and elevate energy expenditure, which further increases the joint pain and stiffness. To explore the effects of N-(2-hydroxyphenyl) acetamide (NA-2) on the development of arthritis, clinical signs, histopathology of knee joints, nociception analysis, and the serum levels of IL-1β and TNF-α were monitored. Arthritis was induced by intradermal administration of heat-killed adjuvant Mycobacterium tuberculosis H37Ra in rats. NA-2 and indomethacin treatments were started in their respective group on the same day when adjuvant was administered. Experiments were terminated when arthritic score of 4 was observed in arthritic control group. NA-2 (5 mg/kg) treatment significantly ameliorated the disease severity. Reduction in body weight and increase in paw oedema were significantly reversed in arthritic animal receiving NA-2. The nociceptive sensation was also inhibited in the NA-2 treated arthritic rats. Remission was associated with improved histology and significant decreased expression of serum proinflammatory cytokines (P < 0.05 for IL-1β and TNF-α). Based on our observations, it can be suggested that NA-2 possesses promising anti-arthritic property, and it can be used as a therapeutic agent for arthritis.N-(2-hydroxy phenyl) acetamide produces profound inhibition of c-Fos protein and mRNA expression in the brain of adjuvant-induced arthritic rats

Huma Jawed, Siddiqua Jamall, Syed Uzair A Shah, Kahkashan Perveen, Farina Hanif, Shabana U SimjeePMID: 24186846 DOI: 10.1007/s11010-013-1873-6

Abstract

Chronic pain and cognitive decline are characteristic symptoms of rheumatoid arthritis. One of the immediate early gene c-fos is overexpressed during peripheral and central noxious conditions and can be used as a marker for neuronal activity/excitability. In the adjuvant-induced arthritis Sprague-Dawley rat model, we examined the dynamics of c-Fos protein and mRNA expression in the amygdala, cortex, hippocampus, and thalamus and evaluated the effects of N-(2-hydroxy phenyl) acetamide (NA-2), a derivative of salicylic acid. The paw volume was assessed as an indicator of peripheral edema and the hyperalgesia associated with arthritis was monitored by gait analysis. The region of interests of the brain from arthritic and non-arthritic animals were used to isolate the RNA and were then reverse transcribed into cDNA. The PCR products were electrophoresed on 1% agarose gel and the gels were visualized in gel-doc system. The frozen brain sections were stained for c-Fos using immunohistochemistry. Negative control experiments were performed without the primary and secondary antibodies to rule out the nonspecific tissue binding of antibodies. We report a significant increase in the c-Fos expression in the arthritic control animals. In comparison to the control group, the treatment of NA-2 treatment was found to block the development of the arthritis-induced c-Fos protein and mRNA expression and peripheral edema. It also significantly reduces the gait deficits which were otherwise observed in the arthritic control group. Both the immunohistochemistry and PCR analysis revealed NA-2 to be more potent in comparison to member of non-steroidal anti-inflammatory drug.N-(2-hydroxy phenyl) acetamide: a novel suppressor of Toll-like receptors (TLR-2 and TLR-4) in adjuvant-induced arthritic rats

Kahkashan Perveen, Farina Hanif, Huma Jawed, Siddiqua Jamall, Shabana Usman SimjeePMID: 24846408 DOI: 10.1007/s11010-014-2082-7